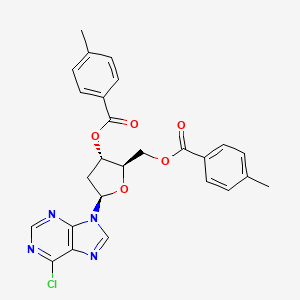

6-Chloro-9-(2'-deoxy-3',5'-di-O-toluoyl-b-ribofuranosyl)purine

Description

Properties

Molecular Formula |

C26H23ClN4O5 |

|---|---|

Molecular Weight |

506.9 g/mol |

IUPAC Name |

[(2R,3S,5R)-5-(6-chloropurin-9-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate |

InChI |

InChI=1S/C26H23ClN4O5/c1-15-3-7-17(8-4-15)25(32)34-12-20-19(36-26(33)18-9-5-16(2)6-10-18)11-21(35-20)31-14-30-22-23(27)28-13-29-24(22)31/h3-10,13-14,19-21H,11-12H2,1-2H3/t19-,20+,21+/m0/s1 |

InChI Key |

NSOAHTMBUMXVAF-PWRODBHTSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=NC4=C3N=CN=C4Cl)OC(=O)C5=CC=C(C=C5)C |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=NC4=C3N=CN=C4Cl)OC(=O)C5=CC=C(C=C5)C |

Origin of Product |

United States |

Biological Activity

6-Chloro-9-(2'-deoxy-3',5'-di-O-toluoyl-b-ribofuranosyl)purine is a purine nucleoside analog that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article reviews the compound's synthesis, biological mechanisms, cytotoxicity, and therapeutic implications based on diverse research findings.

The synthesis of 6-Chloro-9-(2'-deoxy-3',5'-di-O-toluoyl-b-ribofuranosyl)purine typically involves the modification of ribofuranosyl moieties through various chemical reactions, including transglycosylation. The compound is characterized by its chloro group at the 6-position and its toluoyl protective groups, which enhance its stability and solubility in biological systems .

Antitumor Activity

Numerous studies have highlighted the antitumor properties of purine nucleoside analogs, including 6-Chloro-9-(2'-deoxy-3',5'-di-O-toluoyl-b-ribofuranosyl)purine. The compound exhibits significant cytotoxic activity against various cancer cell lines. For instance, one study demonstrated that derivatives of chloropurines showed high cytotoxicity against murine mammary carcinoma (4T1) and human colorectal adenocarcinoma (COLO201) .

Table 1: Cytotoxicity Data of 6-Chloro-9-(2'-deoxy-3',5'-di-O-toluoyl-b-ribofuranosyl)purine

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| 4T1 (Murine Mammary) | 16 | |

| COLO201 (Human Colorectal) | 3 | |

| SNU-1 (Human Gastric) | 10 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Nucleoside Metabolism : As a purine analog, it interferes with nucleic acid synthesis by inhibiting enzymes involved in nucleotide metabolism, such as purine nucleoside phosphorylase (PNP). Studies indicate that the compound demonstrates high substrate activity with Escherichia coli PNP, leading to significant cytotoxic effects .

- Induction of Apoptosis : Research has shown that this compound can induce apoptosis in cancer cells through various signaling pathways, including the activation of caspases and modulation of the PI3K/Akt/mTOR pathway .

- Antiviral Properties : Beyond anticancer effects, purine analogs have been studied for their antiviral properties. They exhibit activity against several viruses by inhibiting viral replication processes .

Case Studies

Several case studies have explored the efficacy of 6-Chloro-9-(2'-deoxy-3',5'-di-O-toluoyl-b-ribofuranosyl)purine in preclinical models:

- Study on Human Tumor Xenografts : A study evaluated the antitumor efficacy of this compound in mice bearing human tumor xenografts. While significant cytotoxicity was observed in vitro, the in vivo results did not demonstrate selective antitumor activity .

- Combination Therapies : Investigations into combination therapies involving this compound with other chemotherapeutics have shown enhanced efficacy, suggesting a synergistic effect that warrants further exploration in clinical settings .

Chemical Reactions Analysis

Glycosylation of Purine Salts

-

Reagent : Purine potassium or sodium salt (e.g., 2-chloro-6-aminopurine sodium salt) reacts with 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranose (chlorosugar).

-

Conditions : Moderately polar solvents like acetone or acetonitrile, room temperature, under nitrogen atmosphere.

-

Yield : 60% for the β-anomer, with high regioselectivity due to the amino group at C-6 directing nucleophilic attack .

| Reaction Component | Details |

|---|---|

| Purine salt | Sodium salt of 2-chloro-6-aminopurine (IVa) |

| Chlorosugar | 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranose |

| Solvent | Anhydrous acetone |

| Yield | ~60% (β-anomer) |

Substitution Reactions

The compound undergoes nucleophilic aromatic substitution (SNAr) and Suzuki coupling , facilitated by its chloro substituent.

SNAr Reactions

-

Halide Exchange : Treatment with NaI in butanone at low temperatures (-50°C to -40°C) converts the 6-chloro group to 6-iodo derivatives.

Suzuki Coupling

-

Reagents : Arylboronic acids (e.g., 4-methoxyphenylboronic acid), Pd(PPh₃)₄, K₂CO₃, toluene.

-

Conditions : 100°C for 10 hours.

| Reaction Type | Reagents | Conditions | Yield |

|---|---|---|---|

| SNAr (Iodide Exchange) | NaI, TFA, butanone | -50°C to -40°C, 5 h | >98% |

| Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄ | 100°C, 10 h | 92% |

Ammonolysis of Protecting Groups

-

Reagents : Methanolic ammonia or sodium methoxide.

-

Conditions : Room temperature.

-

Outcome : Simultaneous deprotection of toluoyl groups and substitution at C-6 (e.g., amination) .

Fluorine Substitution

-

Mechanism : Selective displacement of fluorine (if present) via SNAr using nucleophiles like isopropylamine.

-

Advantage : Faster reaction rates compared to dichloropurine derivatives .

Structural Considerations

The compound’s toluoyl protecting groups enhance solubility and stability during synthesis. The β-ribofuranosyl configuration is critical for biological activity, as α-anomers are typically inactive .

Comparative Analysis of Reaction Conditions

Challenges and Innovations

-

Regioselectivity : Glycosylation with 2,6-dichloropurine often yields mixtures of β- and α-anomers, but the amino group at C-6 improves β-selectivity .

-

Solvent Effects : Polar solvents like acetone enhance anomeric specificity, while less polar solvents reduce reaction times .

-

Efficiency : The two-step synthesis via potassium/sodium salts avoids column chromatography, streamlining purification .

Comparison with Similar Compounds

Structural Variations in Protecting Groups

Key Insight : Toluoyl groups balance lipophilicity and synthetic utility, offering better stability than acetyl and less steric hindrance than TBDMS .

Sugar Modifications

Key Insight : The 2'-deoxyribose in the target compound enhances metabolic stability, making it suitable for DNA-directed therapies like cladribine analogs .

Substituents on the Purine Base

Key Insight : The 6-chloro group in the target compound is a strategic handle for synthesizing bioactive derivatives, such as antimetabolites .

Preparation Methods

Glycosylation with 1-Chloro-2-deoxy-3,5-di-O-p-toluoyl-β-D-erythro-pentofuranose

- The sodium salt of 2-chloro-6-aminopurine is suspended in anhydrous acetone under a nitrogen atmosphere.

- 1-Chloro-2-deoxy-3,5-di-O-p-toluoyl-β-D-erythro-pentofuranose is added to this suspension.

- The mixture is stirred at room temperature for approximately 2 hours to allow glycosylation to occur.

- After completion, the reaction mixture is filtered, and the filtrate is evaporated to dryness.

- The residue is dissolved in boiling ethanol and decolorized with activated carbon.

- Cooling the solution overnight leads to crystallization of the desired compound, which is then filtered, washed with cold ethanol, and dried under vacuum at 40 °C to yield 6-chloro-9-(2'-deoxy-3',5'-di-O-toluoyl-β-ribofuranosyl)purine with a yield of about 60.2% and melting point around 190-192 °C.

Alternative Glycosylation Method Using Sodium Hydride

- Another method involves forming the sodium salt of the purine base in situ by reacting the purine compound with sodium hydride.

- The glycosylation is performed in a polar solvent, preferably acetonitrile, at ambient temperature.

- The reaction with 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranose proceeds stereospecifically, resulting predominantly in the β-glycosylated product due to a direct Walden inversion mechanism.

- The reaction is typically complete within 15 hours, producing high yields of the desired nucleoside derivative.

- This method is notable for its rapid and selective formation of the β-anomer despite the use of a polar solvent, which often promotes anomerization.

Summary of Key Reaction Conditions and Yields

Mechanistic Insights and Stereochemical Considerations

- The glycosylation step is critical for the stereochemical outcome. The starting sugar derivative has the α-configuration, but the reaction proceeds via a direct Walden inversion, resulting in the β-glycoside.

- The use of sodium hydride facilitates the formation of the purine sodium salt in situ, enhancing nucleophilicity and favoring rapid glycosylation.

- The choice of solvent influences the reaction kinetics and stereoselectivity. Acetonitrile, a polar aprotic solvent, is preferred for its ability to dissolve reactants and stabilize intermediates without promoting unwanted anomerization.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-Chloro-9-(2'-deoxy-3',5'-di-O-toluoyl-β-ribofuranosyl)purine, and how are intermediates characterized?

- Methodology : The compound is typically synthesized via Pd-catalyzed cross-coupling reactions. For example, 6-chloro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine is reacted with organozinc reagents (e.g., aryl or alkyl zinc halides) under anhydrous conditions in DMF or THF at 80–90°C for 4–12 hours. Key intermediates are purified using silica gel chromatography (1–3% MeOH/CHCl₃) and characterized via ¹H/¹³C NMR, MS, and UV spectroscopy .

- Critical Data :

- MS : Common intermediates show m/z values consistent with molecular ions (e.g., m/z 413 for tri-O-acetyl derivatives) .

- NMR : Acetylated intermediates display characteristic methyl resonances (δ 2.06–2.17 ppm) and ribofuranosyl anomeric protons (δ 6.02–6.16 ppm) .

Q. How is the regioselectivity of C-6 functionalization ensured during synthesis?

- Methodology : Regioselectivity is controlled using bulky protecting groups (e.g., toluoyl or acetyl) at the 3' and 5' hydroxyl positions of the ribose moiety, which sterically hinder undesired side reactions. Pd catalysts (e.g., Pd(Ph₃P)₄) and optimized reaction temperatures (e.g., 90°C) further direct coupling to the C-6 position .

- Validation : TLC and HPLC monitoring confirm reaction progression, while NOESY NMR confirms substitution patterns .

Advanced Research Questions

Q. What strategies are employed to enhance the stability and bioavailability of this compound in antiviral studies?

- Methodology :

Protecting Group Optimization : Replacing acetyl with toluoyl groups improves metabolic stability by resisting enzymatic hydrolysis .

Sugar Modifications : Introducing 2'-deoxy or 4'-thio ribofuranosyl analogs (e.g., as in ) enhances membrane permeability .

Prodrug Design : Phosphoramidite derivatives (e.g., 3'-CE phosphoramidite in ) enable targeted delivery via intracellular cleavage .

- Data Contradictions : While toluoyl groups improve stability, they may reduce solubility, necessitating formulation optimization (e.g., co-solvents like DMSO/PEG) .

Q. How does the compound interact with E. coli purine nucleoside phosphorylase (PNP), and what structural features dictate substrate activity?

- Methodology : Substrate activity is evaluated using enzyme kinetics (Km, Vmax) and competitive inhibition assays. Crystallography or molecular docking identifies binding interactions at the enzyme’s active site .

- Key Findings :

- Tolerance to Steric Bulk : E. coli PNP accommodates bulky C-6 substituents (e.g., cyclopentyl or thienyl), with Ki values < 10 µM for inhibitors like 6-(2-thienyl) derivatives .

- Table :

| C-6 Substituent | Km (µM) | Vmax (µmol/min/mg) |

|---|---|---|

| Chloro | 12.5 | 0.85 |

| Thienyl | 8.2 | 1.12 |

| Cyclopentyl | 15.3 | 0.72 |

Q. What contradictory results exist regarding the compound’s cytostatic activity, and how are they resolved?

- Contradictions : Some 6-aryl derivatives (e.g., 6-phenyl) show high cytostatic activity in vitro (IC₅₀ < 5 µM) but fail in xenograft models due to poor pharmacokinetics .

- Resolution :

Metabolic Profiling : LC-MS/MS identifies rapid hepatic glucuronidation as a key inactivation pathway .

Derivatization : Introducing fluorine or methyl groups at meta positions of aryl substituents improves metabolic stability (e.g., 6-(4-fluorophenyl) derivatives increase t₁/₂ by 3-fold) .

Methodological Challenges

Q. How are anomeric mixtures resolved during synthesis, and what analytical techniques validate purity?

- Separation : Anomers are resolved using Dowex 1-X2 (OH⁻) ion-exchange chromatography. Elution with NH₄HCO₃ gradients separates α- and β-anomers based on charge differences .

- Validation :

- NMR : α-Anomers show distinct coupling constants (e.g., J1',2' = 2–4 Hz vs. β-anomers’ 6–8 Hz) .

- Polarimetry : Hudson’s isorotation rules confirm absolute configuration in DMF solutions .

Q. What are the limitations of current synthetic methods for scaling up production?

- Challenges :

- Pd Catalyst Cost : Large-scale Pd-mediated couplings require catalyst recovery systems (e.g., Celite filtration) to reduce costs .

- Purification : Silica gel chromatography is impractical for >10 g batches; alternatives like recrystallization (e.g., MeOH/EtOAc) are optimized for yield (85–92%) .

Structure-Activity Relationship (SAR) Insights

Q. Which structural modifications enhance antiviral potency while minimizing cytotoxicity?

- Key Modifications :

- C-2 Substitution : Adding iodine or vinyl groups (e.g., 6-chloro-2-vinyl derivatives) increases antiviral activity (EC₅₀ = 0.8 µM vs. HCV) by enhancing RNA polymerase binding .

- Ribose Modifications : 4'-Thio ribofuranosyl analogs (e.g., ) improve resistance to phosphorylase degradation, boosting in vivo efficacy .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.